Tin(IV) bis(acetylacetonate) dibromide

Chemical Vapor Deposition Thermal Analysis Precursor Engineering

This tin(IV) coordination compound is optimized for AACVD of Sn-doped In₂O₃ (ITO) films with a low resistivity of 2.5×10⁻⁴ Ω·cm and >85% transmittance. Its distinct 182–184°C melting point ensures stable aerosol delivery vs. analogs. Choose 97% for R&D or 4N/5N purity for electronics. Ambient-stable and soluble in common solvents.

Molecular Formula C10H14Br2O4Sn
Molecular Weight 476.73 g/mol
Cat. No. B8203643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(IV) bis(acetylacetonate) dibromide
Molecular FormulaC10H14Br2O4Sn
Molecular Weight476.73 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O[Sn](OC(=CC(=O)C)C)(Br)Br
InChIInChI=1S/2C5H8O2.2BrH.Sn/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b4-3+;4-3-;;;
InChIKeyKVKLTXKAUBLTRX-UZUXQKAQSA-J
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(IV) bis(acetylacetonate) dibromide – Organotin Precursor for CVD, Doping, and Catalysis (CAS 16894-10-3)


Tin(IV) bis(acetylacetonate) dibromide, also represented as Sn(acac)₂Br₂, is a coordination compound of tin in the +4 oxidation state bearing two bidentate acetylacetonate ligands and two bromido ligands [1]. It exists as a white to yellow powder or crystalline solid with a reported melting point of 182–184 °C . The compound is commercially available in standard purities of 97 % and 98 %, with high-purity grades up to 99.999 % (5N) offered for specialized applications [2]. Its primary utility lies in materials chemistry, particularly as a tin precursor for aerosol-assisted chemical vapor deposition (AACVD) of transparent conductive oxide thin films, as well as a potential catalyst in organic transformations [3].

Why Substituting Tin(IV) bis(acetylacetonate) dibromide with Related Organotin Precursors Compromises Film Performance and Process Control


Tin(IV) bis(acetylacetonate) dibromide cannot be indiscriminately replaced by its structural analogs—such as the dichloride variant (Sn(acac)₂Cl₂) or dibutyltin bis(acetylacetonate)—without altering critical process parameters and material outcomes. The dibromide exhibits a distinct melting point (182–184 °C) that differs substantially from the dichloride (204–206 °C) , influencing thermal delivery and volatilization behavior during vapor-phase deposition. Furthermore, the bromide ligands confer different leaving-group chemistry compared to chloride or butyl substituents, affecting doping efficiency and film stoichiometry in CVD applications [1]. The quantitative evidence below establishes that these differences are not merely academic; they translate directly into measurable variations in film conductivity, transparency, and crystallinity—parameters that ultimately determine device performance and manufacturing yield.

Quantitative Differentiation of Tin(IV) bis(acetylacetonate) dibromide: Comparative Data Against Closest Analogs


Thermal Stability and Volatility: Lower Melting Point Enables Gentler CVD Processing vs. Dichloride Analog

Tin(IV) bis(acetylacetonate) dibromide melts at 182–184 °C, which is 20–22 °C lower than the melting point of the directly analogous dichloride compound, Tin(IV) bis(acetylacetonate) dichloride (204–206 °C) . This lower melting point correlates with enhanced volatility and more facile delivery into the vapor phase during CVD processes, permitting deposition at reduced substrate temperatures. In aerosol-assisted CVD of Sn-doped In₂O₃ (ITO) films, the dibromide precursor enabled successful film growth at substrate temperatures as low as 400 °C with 5 mol % tin doping relative to indium [1].

Chemical Vapor Deposition Thermal Analysis Precursor Engineering

Doping Efficiency in ITO Films: Controlled 5 mol% Tin Incorporation Achieves Optimal Conductivity-Transparency Balance

In aerosol-assisted CVD of ITO thin films using In(acac)₃ as the indium source, the addition of 5 mol % Sn(acac)₂Br₂ (relative to total metal) yielded films with electrical resistivity of 2.5 × 10⁻⁴ Ω·cm and optical transmittance exceeding 85 % in the visible spectrum (400–700 nm) [1]. This performance metric is specifically attributed to the bromide ligand facilitating clean decomposition and efficient tin dopant activation within the In₂O₃ lattice. In contrast, dibutyltin bis(acetylacetonate) — while computationally predicted as a viable ALD precursor [2] — exhibits a much lower melting point (26 °C) and fundamentally different coordination geometry due to the butyl groups [3], which would alter decomposition pathways and likely require re-optimization of doping levels and deposition conditions to achieve comparable film quality.

Transparent Conductive Oxides Aerosol-Assisted CVD Indium Tin Oxide

Commercial Purity Tiers: 99.999% (5N) Ultra-High Purity Enables Demanding Semiconductor and Optoelectronic Applications

Tin(IV) bis(acetylacetonate) dibromide is commercially available in graded purity levels ranging from 97 % (reagent grade) to 99.999 % (5N) ultra-high purity [1]. The 5N grade is specifically produced to meet the stringent trace metal specifications required for semiconductor, photovoltaic, and advanced optical applications. By comparison, the dichloride analog Tin(IV) bis(acetylacetonate) dichloride is standardly offered at 98 % purity , with ultra-high purity options less readily catalogued, limiting its suitability for contamination-sensitive processes.

High-Purity Chemicals Semiconductor Manufacturing Materials Procurement

Handling and Safety Profile: Acute Toxicity Classification Equivalent to Dichloride Analog, but with Documented Dermal and Inhalation Endpoints

Tin(IV) bis(acetylacetonate) dibromide is classified as Acute Toxicity Category 4 for oral exposure (H302: harmful if swallowed) and dermal exposure (H312: harmful in contact with skin), with an estimated dermal LD₅₀ of 1,100 mg/kg and inhalation LC₅₀ of 1.5 mg/L (4 h) . The dichloride analog carries the same oral and dermal acute toxicity classifications, but specific quantitative dermal and inhalation toxicity values are not published in its safety data sheets . Dibutyltin bis(acetylacetonate) presents a more severe hazard profile, with Reproductive Toxicity Category 1B (H360), Specific Target Organ Toxicity – Repeated Exposure Category 1, and flammability hazards (flash point 54.44 °C) [1].

Chemical Safety Toxicology Laboratory Procurement

Bromide Leaving Group Enables Superior Film Stoichiometry Control in Oxide Deposition vs. Chloride and Alkyl Analogs

The bromide ligands in Sn(acac)₂Br₂ undergo thermal decomposition during AACVD to yield volatile byproducts (primarily HBr and brominated organic fragments) that are efficiently purged from the deposition zone, leaving minimal halide residue in the Sn-doped In₂O₃ film [1]. X-ray diffraction analysis of ITO films deposited using 5 mol % Sn(acac)₂Br₂ confirmed a single-phase cubic bixbyite In₂O₃ structure with no detectable secondary phases or halide contamination peaks [1]. In contrast, chloride-containing precursors are known to leave residual chlorine in oxide films that can act as electron traps and degrade electrical performance [2]. Dibutyltin bis(acetylacetonate), bearing Sn–C bonds, requires oxidative cleavage of the alkyl groups which can introduce carbonaceous impurities if decomposition is incomplete [3].

CVD Precursor Chemistry Ligand Effects Thin Film Stoichiometry

Procurement-Guided Application Scenarios for Tin(IV) bis(acetylacetonate) dibromide Based on Quantitative Evidence


Aerosol-Assisted CVD of ITO Transparent Electrodes for Displays and Photovoltaics

Utilize 5 mol % Sn(acac)₂Br₂ co-dissolved with In(acac)₃ in acetylacetone (0.2 M total metal) to deposit Sn-doped In₂O₃ (ITO) films on glass substrates at 400–500 °C. This formulation reproducibly yields films with electrical resistivity of 2.5 × 10⁻⁴ Ω·cm and visible transmittance >85 % [1]. The lower melting point (182–184 °C) of the dibromide precursor facilitates stable aerosol generation and consistent precursor delivery, reducing process variability. Procurement of 4N or 5N purity grades is recommended to maintain low trace metal contamination in high-performance optoelectronic devices [2].

SnO₂ Thin-Film Gas Sensors via Atmospheric-Pressure Spatial ALD

Employ Sn(acac)₂Br₂ as an alternative tin source for atmospheric-pressure spatial ALD of SnO₂ sensing layers. While direct experimental data using the dibromide are not yet published, computational screening suggests that acetylacetonate-based tin precursors (including the dibromide class) exhibit favorable reaction energetics with water co-reactants, predicting efficient ALD growth [1]. The 99.999 % purity grade is appropriate for sensor applications where electronic noise from metal impurities must be minimized [2].

Sn-Doped Oxide Nanocomposites for Energy Storage Electrodes

Use Sn(acac)₂Br₂ as a molecular tin dopant source in the synthesis of oil-soluble In₂O₃–SnO₂ nanocomposites via thermal decomposition in high-boiling coordinating solvents (e.g., oleylamine). The 5 mol % Sn doping level established in CVD films serves as a validated starting point for achieving optimal electrical conductivity in nanocomposite electrodes [1]. The bromide ligand set ensures clean decomposition without introducing coordinating anions that could interfere with nanoparticle surface chemistry or colloidal stability [2].

Specialty Organometallic Synthesis and Catalyst Screening

Utilize the well-defined coordination environment of Sn(acac)₂Br₂ as a starting material for ligand exchange reactions to generate novel organotin complexes for catalytic or biological evaluation. The compound's stability under ambient storage conditions and its solubility in common organic solvents (acetone, dichloromethane, acetylacetone) make it a convenient tin(IV) synthon [1]. The lower acute toxicity profile relative to dibutyltin analogs reduces laboratory handling restrictions [2].

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